Cas no 72401-16-2 (Phenol, 5-amino-2-(5-amino-1H-benzimidazol-2-yl)-)

Phenol, 5-amino-2-(5-amino-1H-benzimidazol-2-yl)-, is a bifunctional aromatic compound featuring both phenolic and benzimidazole moieties. Its structure, incorporating dual amino groups, enhances its utility as a versatile intermediate in organic synthesis, particularly for the development of heterocyclic compounds and pharmaceutical agents. The presence of reactive amino and hydroxyl groups allows for selective functionalization, making it valuable in the synthesis of complex molecules, including dyes, ligands, and bioactive compounds. Its benzimidazole core contributes to potential applications in coordination chemistry and materials science. The compound’s well-defined reactivity and stability under controlled conditions make it suitable for precision chemical transformations.
Phenol, 5-amino-2-(5-amino-1H-benzimidazol-2-yl)- structure
72401-16-2 structure
Product name:Phenol, 5-amino-2-(5-amino-1H-benzimidazol-2-yl)-
CAS No:72401-16-2
MF:C13H12N4O
MW:240.26058
CID:544026
PubChem ID:3596727

Phenol, 5-amino-2-(5-amino-1H-benzimidazol-2-yl)- Chemical and Physical Properties

Names and Identifiers

    • Phenol, 5-amino-2-(5-amino-1H-benzimidazol-2-yl)-
    • 3-amino-6-(5-amino-1,3-dihydrobenzimidazol-2-ylidene)cyclohexa-2,4-dien-1-one
    • 5-amino-2-(6-amino-1H-benzimidazol-2-yl)phenol
    • SCHEMBL20485659
    • 5-Amino-2-(5-amino-1H-benzo[d]imidazol-2-yl)phenol
    • VS-12659
    • 72401-16-2
    • 5-AMINO-2-(5-AMINO-1H-1,3-BENZODIAZOL-2-YL)PHENOL
    • Oprea1_289516
    • AKOS015953277
    • CS-0367056
    • 5-amino-2-(5-amino-1H-benzimidazol-2-yl)phenol
    • DTXSID10425447
    • Inchi: InChI=1S/C13H12N4O/c14-7-2-4-10-11(5-7)17-13(16-10)9-3-1-8(15)6-12(9)18/h1-6,18H,14-15H2,(H,16,17)
    • InChI Key: FAQLHCHBYPFJOS-UHFFFAOYSA-N
    • SMILES: C1=CC(=C(C=C1N)O)C2=NC3=C(N2)C=C(C=C3)N

Computed Properties

  • Exact Mass: 240.10126
  • Monoisotopic Mass: 240.10111102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 301
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 101Ų

Experimental Properties

  • PSA: 100.95

Phenol, 5-amino-2-(5-amino-1H-benzimidazol-2-yl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1437726-500mg
5-Amino-2-(5-amino-1H-benzo[d]imidazol-2-yl)phenol
72401-16-2 98%
500mg
¥7308.00 2024-05-02

Phenol, 5-amino-2-(5-amino-1H-benzimidazol-2-yl)- Related Literature

Additional information on Phenol, 5-amino-2-(5-amino-1H-benzimidazol-2-yl)-

Phenol, 5-amino-2-(5-amino-1H-benzimidazol-2-yl): A Comprehensive Overview

Phenol, 5-amino-2-(5-amino-1H-benzimidazol-2-yl), also known by its CAS Registry Number 72401-16-2, is a complex organic compound with significant potential in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a phenolic group with a benzimidazole moiety. The benzimidazole ring system, a bicyclic structure consisting of two nitrogen atoms, is known for its versatility and ability to participate in diverse chemical reactions. The presence of amino groups further enhances the compound's reactivity and functionalization possibilities.

The synthesis of Phenol, 5-amino-2-(5-amino-1H-benzimidazol-2-yl) involves a series of carefully controlled reactions to ensure the desired stereochemistry and purity. Recent advancements in synthetic methodologies have enabled researchers to optimize the production process, making it more efficient and scalable. For instance, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high yields. This approach not only enhances the feasibility of large-scale production but also aligns with the growing demand for sustainable chemical manufacturing practices.

One of the most promising applications of this compound lies in its potential as a building block for advanced materials. The benzimidazole moiety is known to exhibit excellent thermal stability and mechanical properties, making it an ideal candidate for high-performance polymers. Recent studies have explored the use of Phenol, 5-amino-2-(5-amino-1H-benzimidazol-2-yl) in the development of polymeric materials with tailored properties for aerospace and electronics industries. These materials exhibit superior resistance to harsh environmental conditions, including high temperatures and corrosive environments.

In addition to its role in materials science, this compound has shown significant promise in the field of medicinal chemistry. The presence of amino groups and phenolic hydroxyl groups provides multiple sites for functionalization, enabling the design of bioactive molecules with specific therapeutic effects. Researchers have investigated its potential as an anti-inflammatory agent, leveraging its ability to modulate key inflammatory pathways. Furthermore, studies have demonstrated its potential as a radiosensitizer in cancer therapy, enhancing the effectiveness of radiation treatment while minimizing side effects.

The electronic properties of Phenol, 5-amino-2-(5-amino-1H-benzimidazol-2-ylium) make it an attractive candidate for applications in optoelectronics and sensor technology. Its ability to undergo redox reactions and form stable charge transfer complexes has been exploited in the development of organic light-emitting diodes (OLEDs) and sensors for environmental monitoring. Recent breakthroughs in nanotechnology have further expanded its potential by enabling the creation of nanostructured materials with enhanced electronic performance.

From a sustainability perspective, the synthesis and application of Phenol, 5-amino-2-(5-amino-1H-benzimidazol-zhiylium) align with current trends toward green chemistry. The use of renewable feedstocks and energy-efficient synthesis methods reduces the environmental footprint associated with its production. Moreover, its application in eco-friendly materials and biodegradable polymers contributes to waste reduction and resource conservation.

In conclusion, Phenol, 5-amino-zhiylium stands at the forefront of modern chemical research due to its versatile structure and wide-ranging applications. As scientific advancements continue to uncover new possibilities for this compound, it is poised to play an increasingly important role in shaping future technologies across multiple disciplines.

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